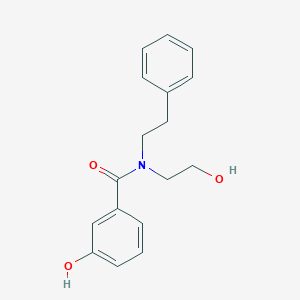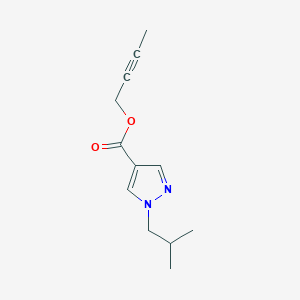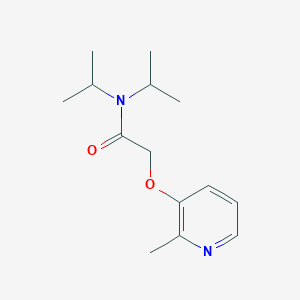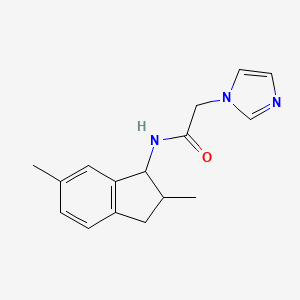
3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide, also known as DPI, is a small molecule that has been widely used in scientific research. It is a potent inhibitor of NADPH oxidase, an enzyme that is responsible for the production of reactive oxygen species (ROS) in various cell types. DPI has been shown to have potential therapeutic applications in a range of diseases, including cancer, inflammation, and cardiovascular diseases.
作用机制
3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide inhibits NADPH oxidase, an enzyme that is responsible for the production of ROS in various cell types. NADPH oxidase is a multi-subunit enzyme complex that generates ROS in response to various stimuli. This compound inhibits the activity of this enzyme complex by binding to the flavin adenine dinucleotide (FAD) site of the enzyme. This blocks the transfer of electrons from NADPH to oxygen, which is required for the production of ROS.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It inhibits the production of ROS in various cell types, which can have downstream effects on cellular signaling pathways. This compound has been shown to inhibit cancer cell proliferation, angiogenesis, and metastasis. It has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cardiovascular diseases.
实验室实验的优点和局限性
3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide has several advantages for lab experiments. It is a well-established tool for studying the role of ROS in various diseases. It is also a potent inhibitor of NADPH oxidase, which makes it a useful tool for studying the role of this enzyme complex in disease. However, this compound also has limitations. It is a small molecule inhibitor and may have off-target effects. It is also not specific to a particular subunit of NADPH oxidase, which may limit its use in studying the specific role of individual subunits.
未来方向
There are several future directions for research on 3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide. One direction is to develop more specific inhibitors of NADPH oxidase that target individual subunits of the enzyme complex. This would allow for a more precise understanding of the role of NADPH oxidase in disease. Another direction is to study the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and cardiovascular diseases. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in the context of potential therapeutic applications.
合成方法
The synthesis of 3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide involves the reaction of 2,6-dimethylindan-1-one with hydrazine hydrate to form 2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)hydrazine. This intermediate is then reacted with 2,3-dicarboxylic anhydride to form this compound. The synthesis of this compound has been reported in several studies and is a well-established method.
科学研究应用
3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide has been widely used in scientific research as a tool to study the role of ROS in various diseases. It has been shown to inhibit the production of ROS in a range of cell types, including neutrophils, macrophages, and endothelial cells. This compound has been used to study the role of ROS in cancer cell proliferation, angiogenesis, and metastasis. It has also been used to study the role of ROS in inflammation and cardiovascular diseases.
属性
IUPAC Name |
3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-9-3-4-11-8-10(2)13(12(11)7-9)21-17(23)15-14(16(18)22)19-5-6-20-15/h3-7,10,13H,8H2,1-2H3,(H2,18,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYSBMWYZJXHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1NC(=O)C3=NC=CN=C3C(=O)N)C=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-cyclohexyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7648082.png)

![1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea](/img/structure/B7648092.png)
![3-Methyl-1-[3-[(6-methylpyrimidin-4-yl)amino]propyl]quinoxalin-2-one](/img/structure/B7648104.png)


![(4-Methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone](/img/structure/B7648154.png)



![1-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]-2-(3-hydroxyphenyl)ethanone](/img/structure/B7648181.png)

![6,7-dichloro-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)quinoxalin-2-amine](/img/structure/B7648192.png)
![2-[4-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7648197.png)